molecular formula C26H22N4O3S B2368621 (E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 391876-62-3

(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No. B2368621
CAS RN: 391876-62-3
M. Wt: 470.55
InChI Key: NXQLTZCMZVREQY-XTCLZLMSSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydroisoquinoline could be synthesized through a Pictet-Spengler reaction , and the benzoimidazole could be synthesized through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydroisoquinoline and benzoimidazole rings are likely to contribute significantly to the overall shape and properties of the molecule .

Scientific Research Applications

Synthesis and Biological Activities

Research has delved into the efficient synthesis of related compounds, such as imidazo[2,1-a]isoquinolines, highlighting their significant biological activities including anti-inflammatory, potential antiviral, and other pharmacological properties (Hou, Wang, Huang, & Chen, 2004). These compounds have been synthesized through various methods, including cyclocondensation and reactions involving hypervalent iodine(III) reagents, which are noted for their low toxicity and easy handling. This research underscores the synthetic versatility and the potential therapeutic uses of these compounds.

Antimicrobial and Pharmacological Screening

Another study focused on the synthesis of fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole derivatives, which were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). The identification of compounds based on their spectral data and the subsequent biological screening highlight the ongoing exploration of novel compounds for potential therapeutic applications.

Advances in Synthesis Techniques

Further advancements have been made in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, showcasing the use of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst (Maleki, 2014). This study exemplifies the innovative approaches to chemical synthesis using nanotechnology, which could enhance the efficiency and yield of pharmaceutical compounds.

Antitumor Activity and Luminescence

Research into visible-light-driven sulfonylation/cyclization has led to the development of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity (Wang et al., 2021). This method's mild reaction conditions and functional group tolerance present a new strategy for developing potential antitumor lead compounds, emphasizing the compound's utility in medicinal chemistry and oncological research.

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include investigating its biological activity, studying its reactions with various reagents, and optimizing its synthesis .

properties

IUPAC Name

(E)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-29-24-9-5-4-8-23(24)28-26(29)22(16-27)25(31)19-10-12-21(13-11-19)34(32,33)30-15-14-18-6-2-3-7-20(18)17-30/h2-13,31H,14-15,17H2,1H3/b25-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDWJWMXEGCUAQ-YYDJUVGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(\C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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